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Compound of Interest

Compound Name: Stavudine-d4

Cat. No.: B15613710 Get Quote

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside analogue reverse

transcriptase inhibitor that has been used in combination therapies for the treatment of HIV-1

infection.[1] To ensure proper dosing and minimize toxicity in children, it is crucial to understand

its pharmacokinetic (PK) profile, which describes how the drug is absorbed, distributed,

metabolized, and eliminated by the body.[2][3] Pediatric pharmacokinetic studies require highly

accurate and precise methods to quantify drug concentrations in biological matrices, often from

small volume samples.

Application of Stavudine-d4

The primary and critical application of Stavudine-d4 (d4-Stavudine) is as a stable isotope-

labeled internal standard (SIL-IS) for the quantitative analysis of Stavudine in biological

samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] An SIL-IS is

considered the "gold standard" for quantitative bioanalysis due to its properties:

Chemical and Physical Similarity: Stavudine-d4 is chemically identical to Stavudine, except

that four hydrogen atoms have been replaced by deuterium. This results in a higher

molecular weight but nearly identical physicochemical properties, such as extraction

recovery, ionization efficiency, and chromatographic retention time.

Correction for Variability: During sample preparation and analysis, an SIL-IS co-elutes with

the analyte (Stavudine) and experiences the same potential for loss or variability. By
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measuring the ratio of the analyte's mass spectrometry signal to the internal standard's

signal, the method effectively corrects for variations in sample extraction, matrix effects (ion

suppression or enhancement), and instrument response.[4]

Enhanced Accuracy and Precision: The use of Stavudine-d4 significantly improves the

accuracy, precision, and robustness of the bioanalytical method, which is essential for

reliable pharmacokinetic modeling in vulnerable populations like children.[5]

While Stavudine use has been largely phased out in favor of safer alternatives, the principles of

using its deuterated form in bioanalysis remain a cornerstone of modern pharmacokinetic

research.[6]

Quantitative Data: Pharmacokinetic Parameters of
Stavudine in Pediatric Patients
The following table summarizes key pharmacokinetic parameters of Stavudine observed in

various pediatric populations. Dosing strategies in children aim to achieve drug exposures

(AUC) comparable to those in adults.[2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://japsonline.com/admin/php/uploads/4020_pdf.pdf
https://www.benchchem.com/product/b15613710?utm_src=pdf-body
https://www.researchgate.net/publication/391417888_Development_and_Validation_of_an_LC-MSMS_Method_for_the_Determination_of_Lamivudine_Tenofovir_Efavirenz_in_human_plasma
https://clinicalinfo.hiv.gov/en/guidelines/pediatric-arv/stavudine
https://pmc.ncbi.nlm.nih.gov/articles/PMC2000613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90369/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Neonates (1-6
weeks)

Infants/Childre
n (<30 kg)

Children (30 to
<60 kg)

Reference

Recommended

Dose

0.5 - 1 mg/kg

every 12h

1 mg/kg every

12h
30 mg every 12h [2][7]

Oral Clearance

(CL/F)

5.6 - 6.8

mL/min/kg

Varies with age,

approaches adult

values

Varies with age,

approaches adult

values

[2][8]

Volume of

Distribution (Vd)
~0.73 L/kg

Not explicitly

defined

Not explicitly

defined
[7]

Elimination Half-

life (t½)
~1.4 hours ~1.1 hours

Not explicitly

defined
[8][9]

Cmax (at 1

mg/kg dose)
Varies

Lower than

adults at same

weight-adjusted

dose

Not applicable [9]

AUC (at 1 mg/kg

dose)
Varies

Lower than

adults at same

weight-adjusted

dose

Not applicable [9]

CSF Penetration Not specified

16% to 97% of

plasma

concentrations

16% to 97% of

plasma

concentrations

[7][9]

Note: Pharmacokinetic parameters in children are highly influenced by age-related maturation

of renal and hepatic functions.[2] Children tend to have more rapid Stavudine elimination

compared to adults on a weight-adjusted basis.[9]

Experimental Protocols
Protocol 1: Quantification of Stavudine in Pediatric
Plasma using LC-MS/MS with Stavudine-d4
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This protocol describes a general method for the determination of Stavudine concentrations in

human plasma, a procedure fundamental to any pharmacokinetic study.

1. Objective: To accurately quantify Stavudine concentrations in small-volume plasma samples

obtained from pediatric patients.

2. Materials:

Analytes: Stavudine reference standard, Stavudine-d4 (Internal Standard).

Reagents: Acetonitrile (ACN) and methanol (MeOH) of HPLC grade, formic acid or acetic

acid, and ultrapure water.

Biological Matrix: Human plasma (K2-EDTA).

Equipment: Calibrated micropipettes, vortex mixer, centrifuge, LC-MS/MS system (e.g., triple

quadrupole mass spectrometer).

3. Method:

Preparation of Stock and Working Solutions:

Prepare individual stock solutions of Stavudine and Stavudine-d4 (IS) in methanol at a

concentration of 1 mg/mL.

Prepare serial dilutions from the Stavudine stock solution to create working solutions for

calibration curve standards (e.g., ranging from 20 ng/mL to 2000 ng/mL).[10]

Prepare a working solution of Stavudine-d4 in 50% methanol at a fixed concentration

(e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation):

Aliquot 50 µL of each plasma sample (calibrator, quality control, or unknown study sample)

into a 1.5 mL microcentrifuge tube.

Add 10 µL of the Stavudine-d4 working solution to every tube (except for blank matrix

samples) and briefly vortex.
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Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions:

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[10]

Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile

Phase B (Acetonitrile with 0.1% Formic Acid).

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: Triple quadrupole MS with electrospray ionization (ESI) in positive

mode.

MRM Transitions (Example):

Stavudine: Monitor the precursor-to-product ion transition (e.g., m/z 225.1 → 127.1).

Stavudine-d4: Monitor the corresponding shifted transition (e.g., m/z 229.1 → 131.1).

Data Analysis:

Integrate the peak areas for both Stavudine and Stavudine-d4 for each injection.

Calculate the Peak Area Ratio (Stavudine Area / Stavudine-d4 Area).

Construct a calibration curve by plotting the Peak Area Ratio versus the nominal

concentration of the calibration standards using a weighted (1/x²) linear regression.

Determine the concentration of Stavudine in the unknown samples by interpolating their

Peak Area Ratios from the calibration curve.
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Protocol 2: General Workflow for a Pediatric
Pharmacokinetic Study
This protocol outlines the key phases of conducting a pediatric PK study to determine the

appropriate dosing for Stavudine.

1. Study Design & Ethics:

Develop a study protocol detailing objectives, patient population, dosing regimen, sampling

schedule, and analytical methods.

Obtain approval from an Institutional Review Board (IRB) or Independent Ethics Committee

(IEC).

Obtain informed consent from parents or legal guardians and assent from children where

appropriate.

2. Patient Enrollment & Dosing:

Enroll eligible HIV-infected children according to inclusion/exclusion criteria.[11]

Administer Stavudine at the dose specified in the protocol. Record the exact time of

administration.

3. Sample Collection:

Collect sparse blood samples (e.g., 0.5-1 mL) at predetermined time points post-dose (e.g.,

pre-dose, 0.5, 1, 2, 4, 6, 8, and 12 hours).[3]

Process blood samples immediately by centrifugation to separate plasma.

Store plasma samples frozen at -70°C or below until analysis.

4. Bioanalysis:

Analyze all plasma samples for Stavudine concentration using the validated LC-MS/MS

method described in Protocol 1.
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5. Pharmacokinetic Analysis:

Use the resulting plasma concentration-time data to calculate PK parameters for each child

using non-compartmental or population pharmacokinetic (PopPK) modeling software.

Key parameters include AUC (Area Under the Curve), Cmax (Maximum Concentration), t½

(half-life), and CL/F (Apparent Oral Clearance).[3]

6. Dose Evaluation:

Compare the calculated PK parameters against the target exposure range derived from adult

data.[2]

Use modeling and simulation to evaluate the appropriateness of the current dosing regimen

and recommend adjustments if necessary.

Visualizations
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Caption: Workflow for quantifying Stavudine using Stavudine-d4 as an internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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